Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate
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Overview
Description
Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate is a chemical compound with a complex structure, often used in various scientific research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.
Hydrogenation: The isoquinoline core is then subjected to hydrogenation to form the decahydroisoquinoline structure.
Esterification: The carboxylate group is introduced through esterification reactions.
Acetylation: Finally, the acetate group is added to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4R,4aR,8aS)-4-methyl-decahydroquinoline-1-carboxylate
- 4-Isoquinolinecarboxylic acid, decahydro-, ethyl ester
Uniqueness
Ethyl (4R,4aR,8aS)-decahydroisoquinoline-4-carboxylate acetate stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
acetic acid;ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H21NO2.C2H4O2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11;1-2(3)4/h9-11,13H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
JTGYDIIAPFOIAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC2C1CCCC2.CC(=O)O |
Origin of Product |
United States |
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